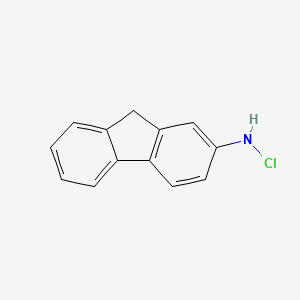

9H-Fluoren-2-amine, N-chloro-

Description

Contextual Significance of N-Halogenated Amines in Synthetic Chemistry

N-halogenated amines, particularly N-chloroamines, are a versatile class of reagents in organic synthesis, primarily because the halogen atom is in a +1 oxidation state, making it a source of "positive halogen". researchgate.net This unique electronic feature renders them effective as mild and selective oxidizing agents for a variety of substrates. researchgate.net Their utility extends to a wide array of chemical transformations, including halogenation, oxidation, deprotection, and the formation of carbon-heteroatom bonds. researchgate.net

N-chloroamines serve as crucial intermediates for generating nitrogen-centered radicals, which are pivotal in reactions like the Hofmann-Löffler-Freytag reaction for synthesizing pyrrolidines. thieme-connect.deacs.orgyoutube.com They are also employed in amination procedures, as precursors for imines, and in the synthesis of various nitrogen-containing heterocycles. thieme-connect.de The reactivity of N-chloroamines can be finely tuned, with reaction mechanisms shifting based on conditions and the nature of the nucleophile, ranging from stepwise processes involving protonation to concerted mechanisms. nih.govacs.org Their applications are not just limited to laboratory synthesis; they are also involved in processes like water treatment, where their reactions are a significant area of study. researchgate.netnih.gov Furthermore, recent advancements have highlighted their role as substrates in metal-free photochemical atom-transfer radical addition (ATRA) reactions, offering sustainable synthetic routes to valuable β-chloroamine products. rsc.org

Overview of Fluorene (B118485) Scaffolds in Modern Chemical Research

The fluorene nucleus, a tricyclic aromatic hydrocarbon, is a privileged scaffold in modern chemical research due to its rigid, planar structure and rich electronic properties. entrepreneur-cn.comnih.gov This framework is a cornerstone in materials science, particularly for the development of organic light-emitting diodes (OLEDs), solar cells, and fluorescent probes, owing to the excellent photoelectric properties of its derivatives. entrepreneur-cn.com By modifying the fluorene core, scientists can tune the luminescence properties to achieve different emission colors, such as blue, green, and red. entrepreneur-cn.com

In the realm of medicinal chemistry, fluorene derivatives exhibit a broad spectrum of biological activities, including antitumor, anti-inflammatory, and antimicrobial effects. entrepreneur-cn.comresearchgate.net The versatility of the fluorene structure allows for the synthesis of a vast number of derivatives with diverse pharmacological actions. entrepreneur-cn.comnih.gov For instance, some fluorene derivatives have been investigated as potential anticancer agents, showing the ability to inhibit the growth of tumor cells. entrepreneur-cn.comnih.gov The parent amine, 2-aminofluorene (B1664046), has been a model compound for studying carcinogens, as its metabolic activation can lead to interactions with DNA. wikipedia.org The adaptability of the fluorene scaffold makes it a valuable building block for producing drugs, fine chemicals, and advanced polymers with unique optical and electrical characteristics. nih.gov

Research Gaps and Opportunities Pertaining to 9H-Fluoren-2-amine, N-chloro-

Despite the extensive research into N-halogenated amines and fluorene derivatives as separate classes, the specific compound 9H-Fluoren-2-amine, N-chloro- remains largely unexplored in dedicated scientific literature. The synthesis can be anticipated via the direct chlorination of its parent amine, 9H-fluoren-2-amine. ontosight.ai This parent amine is a well-documented compound, with established methods for its preparation, such as the reduction of 2-nitrofluorene (B1194847). orgsyn.org

The primary research gap is the absence of studies characterizing the specific reactivity and synthetic utility of 9H-Fluoren-2-amine, N-chloro- . This knowledge gap presents a significant opportunity. The compound uniquely combines the electrophilic chlorine of an N-chloroamine with the biologically and materially significant fluorene scaffold.

Key research opportunities include:

Novel Synthetic Methodologies: Investigating its use as a reagent for intramolecular reactions, such as a variant of the Hofmann-Löffler-Freytag reaction, to synthesize novel fused heterocyclic systems incorporating the fluorene moiety. The N-Cl bond could be homolytically cleaved to generate a nitrogen-centered radical, which could then abstract a hydrogen atom from the fluorene ring or a substituent, leading to new cyclic structures.

Materials Science Applications: Exploring its potential as a monomer or precursor for novel electroactive polymers. The presence of the reactive N-Cl group could allow for unique polymerization or cross-linking mechanisms, potentially leading to materials with tailored electronic or optical properties for use in OLEDs or sensors.

Medicinal Chemistry Exploration: Using it as a synthetic intermediate to generate a library of novel fluorene derivatives. The N-Cl bond can be a handle for introducing other functional groups through nucleophilic substitution, leading to compounds that could be screened for various biological activities, building upon the known pharmacological profile of the fluorene core. entrepreneur-cn.comnih.gov

Mechanistic Studies: A detailed study of its reactivity would provide valuable insights into how the electronic properties of the large, aromatic fluorene system influence the stability and reactivity of the N-Cl bond, contributing to a more profound understanding of N-halogenated amine chemistry. nih.gov

In essence, 9H-Fluoren-2-amine, N-chloro- stands as a promising but uncharacterized molecule. Its investigation holds the potential to bridge the well-established chemistries of its constituent parts, paving the way for new discoveries in synthesis, materials science, and medicinal chemistry.

Structure

3D Structure

Properties

CAS No. |

61064-66-2 |

|---|---|

Molecular Formula |

C13H10ClN |

Molecular Weight |

215.68 g/mol |

IUPAC Name |

N-chloro-9H-fluoren-2-amine |

InChI |

InChI=1S/C13H10ClN/c14-15-11-5-6-13-10(8-11)7-9-3-1-2-4-12(9)13/h1-6,8,15H,7H2 |

InChI Key |

KQEKDAKYDDKXTK-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=CC=CC=C2C3=C1C=C(C=C3)NCl |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Approaches for 9h Fluoren 2 Amine, N Chloro

Precursor Synthesis and Functionalization of the Fluorene (B118485) Moiety

The foundational step in the synthesis of 9H-Fluoren-2-amine, N-chloro- is the acquisition of its parent amine, 9H-Fluoren-2-amine, commonly known as 2-aminofluorene (B1664046). This is followed by considerations for regioselective modifications of the fluorene core, which can be a strategic approach to introduce other functionalities before the N-chlorination step.

Synthesis of 9H-Fluoren-2-amine (2-Aminofluorene)

The most prevalent and well-documented method for the synthesis of 2-aminofluorene is the reduction of 2-nitrofluorene (B1194847). This transformation can be achieved through various reduction techniques, with catalytic hydrogenation being a common and efficient approach.

One established method involves the use of hydrazine (B178648) hydrate (B1144303) in the presence of a palladium on charcoal (Pd/C) catalyst. In a typical procedure, 2-nitrofluorene is dissolved in ethanol, and after the addition of the Pd/C catalyst, hydrazine hydrate is added portion-wise. The reaction mixture is then heated to reflux. The progress of the reaction can be monitored by the disappearance of the starting material. Upon completion, the catalyst is filtered off, and the 2-aminofluorene is isolated by precipitation and can be further purified by recrystallization. organic-chemistry.org

An alternative reduction method employs zinc dust in the presence of calcium chloride in an alcoholic solution. Powdered 2-nitrofluorene is treated with zinc dust and a solution of calcium chloride in aqueous alcohol. The mixture is refluxed, and after the reaction is complete, the solid zinc residues are filtered off. The 2-aminofluorene is then precipitated from the filtrate and purified by recrystallization.

The selection of the reduction method can be influenced by factors such as the desired yield, scale of the reaction, and the availability of reagents and equipment.

Regioselective Substitution on the Fluorene Core Prior to N-Chlorination

While the direct synthesis of 9H-Fluoren-2-amine, N-chloro- is the primary focus, it is pertinent to discuss the strategic functionalization of the fluorene core. Regioselective substitution allows for the introduction of various functional groups at specific positions on the aromatic rings of the fluorene moiety. This can be a valuable strategy to modulate the electronic properties of the final N-chloroamine or to introduce other reactive handles for further derivatization.

The directing effects of the amino group in 2-aminofluorene and the fluorene ring system itself play a crucial role in determining the position of electrophilic substitution. The amino group is a strong activating group and directs electrophiles to the ortho and para positions relative to itself. However, the fused ring system of fluorene also influences the regioselectivity.

For instance, halogenation of arenes and heterocycles can be achieved with high regioselectivity using N-halosuccinimides in fluorinated alcohols like hexafluoroisopropanol (HFIP). mdpi.comresearchgate.net This method has been shown to be effective for a broad range of substrates under mild conditions. While a specific application to 2-aminofluorene for subsequent N-chlorination is not explicitly detailed in the reviewed literature, the principles of this methodology could potentially be applied. The choice of halogenating agent and reaction conditions can influence the position of substitution on the fluorene core.

N-Chlorination Strategies and Mechanistic Considerations

The final and key transformation in the synthesis of the target compound is the N-chlorination of the primary amino group of 2-aminofluorene. This section explores various techniques and reagents for this conversion, along with mechanistic insights and considerations for environmentally benign approaches.

Direct N-Chlorination Techniques for Primary Amines

The direct chlorination of a primary aromatic amine to its corresponding N-chloroamine is a well-established transformation in organic synthesis. The reactivity of the amino group makes it susceptible to attack by electrophilic chlorine sources. The challenge often lies in controlling the reaction to achieve monochlorination on the nitrogen atom without causing over-chlorination or undesired side reactions on the aromatic ring.

Evaluation of Reagents and Reaction Conditions for N-Chlorination

A variety of reagents can be employed for the N-chlorination of primary amines. The choice of reagent often depends on its reactivity, selectivity, stability, and ease of handling. Below is an evaluation of some common N-chlorinating agents that could be applicable to the synthesis of 9H-Fluoren-2-amine, N-chloro-.

N-Chlorosuccinimide (NCS): NCS is a mild and versatile chlorinating agent. It is a stable solid and is often used for the chlorination of activated aromatic rings and amines. The reaction is typically carried out in an organic solvent, and the succinimide (B58015) byproduct can be easily removed.

Trichloroisocyanuric Acid (TCCA): TCCA is a powerful and efficient chlorinating agent. It is a stable, solid reagent that can be more reactive than NCS. Reactions with TCCA are often carried out under mild conditions, and the cyanuric acid byproduct is easily filtered off.

Calcium Hypochlorite (B82951) (Ca(OCl)2): This is an inexpensive and readily available solid chlorinating agent. N-chlorination of amides, carbamates, and lactams has been successfully achieved using calcium hypochlorite on moist alumina. This method offers a smooth and efficient conversion.

Poly(N,N'-dichloro-N-ethylbenzene-1,3-disulfonamide) (PCBS) and N,N,N',N'-Tetrachlorobenzene-1,3-disulfonamide (TCBDA): These reagents are effective for the preparation of N,N-dichloroamines from primary amines. organic-chemistry.org

The reaction conditions, such as solvent, temperature, and reaction time, need to be carefully optimized for each specific substrate and reagent combination to maximize the yield of the desired N-chloroamine and minimize the formation of byproducts.

Table 1: Comparison of Common N-Chlorinating Agents for Primary Amines

| Reagent | Formula | Physical State | Key Advantages | Potential Considerations |

| N-Chlorosuccinimide (NCS) | C₄H₄ClNO₂ | Solid | Mild, selective, easy to handle | May require longer reaction times for less reactive amines |

| Trichloroisocyanuric Acid (TCCA) | C₃Cl₃N₃O₃ | Solid | Highly reactive, efficient, easy byproduct removal | Can be less selective, potential for over-chlorination |

| Calcium Hypochlorite | Ca(OCl)₂ | Solid | Inexpensive, readily available | Often used with a support like alumina |

| PCBS/TCBDA | Polymeric/Solid | Solid | Effective for di-chlorination | May not be suitable for mono-chlorination |

Green Chemistry Principles in the Synthesis of N-Chloroamines

The application of green chemistry principles to chemical syntheses is of increasing importance to minimize environmental impact. In the context of synthesizing N-chloroamines, several aspects can be considered to make the process more environmentally friendly.

Atom Economy: This metric, developed by Barry Trost, assesses the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final product. Reactions with high atom economy generate less waste.

Use of Safer Solvents: Traditional chlorination reactions often use chlorinated solvents. Green chemistry encourages the use of safer alternatives such as water, ethanol, or solvent-free conditions where possible.

Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption.

Catalysis: The use of catalytic methods is preferred over stoichiometric reagents as it reduces waste.

Process Mass Intensity (PMI): This metric, favored by the pharmaceutical industry, considers the total mass of all materials used (solvents, reagents, process aids) to produce a certain mass of the final product. A lower PMI indicates a greener process. acs.org

Electrochemical methods for chlorination are also emerging as a green alternative. These methods can generate the chlorinating species in situ, reducing the need to handle and store hazardous reagents. tudelft.nl

Isolation and Purification Methodologies for N-Chloro-Fluoren-2-amine

Following the synthesis of 9H-Fluoren-2-amine, N-chloro-, a crucial step is its isolation from the reaction mixture and subsequent purification to remove any unreacted starting materials, reagents, and byproducts. While specific protocols for the purification of N-Chloro-Fluoren-2-amine are not extensively detailed in the available literature, methodologies can be inferred from the purification of structurally similar fluorene derivatives.

Common techniques for the purification of organic compounds, such as recrystallization and column chromatography, are expected to be applicable. The choice of solvent for these procedures is critical for achieving high purity.

Recrystallization is a widely used method for purifying solid compounds. The selection of an appropriate solvent system is paramount. Based on the purification of other fluorene derivatives, solvents such as 1,4-dioxane (B91453) and ethyl acetate (B1210297) have been successfully employed. mdpi.comnih.gov For instance, a thiazole (B1198619) derivative of fluorene was purified by recrystallization from 1,4-dioxane, yielding a product with a sharp melting point. mdpi.com In another case, a fluorenone derivative was purified from ethyl acetate. nih.gov The general procedure involves dissolving the crude product in a minimum amount of a hot solvent in which it is soluble and then allowing the solution to cool slowly. The purified compound crystallizes out, leaving impurities in the mother liquor. The crystals are then collected by filtration, washed with a small amount of cold solvent, and dried.

Chromatography , particularly column chromatography, is another powerful purification technique. This method separates compounds based on their differential adsorption onto a stationary phase (e.g., silica (B1680970) gel or alumina) and their solubility in a mobile phase (the eluent). A suitable solvent system for the column would need to be determined, likely through preliminary analysis by thin-layer chromatography (TLC). A mixture of a non-polar solvent (like hexane (B92381) or heptane) and a more polar solvent (like ethyl acetate or dichloromethane) is often used, with the polarity of the eluent system being optimized to achieve good separation.

Washing with various solvents can also be an effective initial purification step. For example, precipitates of fluorene derivatives have been washed with water and diethyl ether to remove water-soluble impurities and highly non-polar byproducts, respectively. mdpi.com

The following table summarizes purification methods used for related fluorene compounds, which can serve as a guide for developing a protocol for N-Chloro-Fluoren-2-amine.

| Compound Type | Purification Method | Solvent(s) | Reference |

| 2-[2-(9H-Fluoren-9-ylidene)hydrazin-1-yl]-1,3-thiazole Derivatives | Recrystallization | 1,4-Dioxane | mdpi.com |

| 9-(Phenylcarbamoyloxymino)fluorene | Purification | Ethyl Acetate | nih.gov |

| Thiazole Derivative of Fluorene | Washing | Diethyl Ether, Water | mdpi.com |

It is important to note that due to the reactive nature of the N-Cl bond, purification conditions should be kept mild to avoid decomposition of the target compound. ontosight.ai

Chemical Reactivity and Mechanistic Investigations of 9h Fluoren 2 Amine, N Chloro

Electrophilic and Nucleophilic Reactivity Profiles

The reactivity of 9H-Fluoren-2-amine, N-chloro- is dominated by the presence of the N-Cl bond and the aromatic fluorene (B118485) system.

The N-Cl bond in N-chloroamines is a key reactive site. The electronegativity of the nitrogen atom, often enhanced by adjacent acyl or aryl groups, polarizes the N-Cl bond, making the chlorine atom electrophilic, or a source of "positive halogen". orientjchem.org Consequently, N-chloro compounds can act as effective oxidizing and chlorinating agents in various chemical transformations. orientjchem.org

Mechanistic studies on related N-chloro compounds suggest that their reactions often proceed via the transfer of a chlorine atom to a nucleophile. researchgate.net For example, the reaction of N-chlorosuccinimide with amines was found to be first order with respect to each reactant, consistent with a mechanism involving the direct transfer of an electrophilic chlorine from the N-chloro compound to the nucleophilic amine. researchgate.net This makes 9H-Fluoren-2-amine, N-chloro- a potential reagent for the chlorination of various substrates. ontosight.ai

While the fluorene moiety is an aromatic system, making it generally susceptible to electrophilic substitution, the primary electrophilic center in 9H-Fluoren-2-amine, N-chloro- is the chlorine atom. ontosight.aiorientjchem.org However, the reactivity of the parent amine functionality is also a crucial aspect of its chemical profile. Amines are well-established nucleophiles due to the lone pair of electrons on the nitrogen atom. masterorganicchemistry.comchemguide.co.uk

The nucleophilicity of amines generally follows the trend of secondary amines being more nucleophilic than primary amines, which are more nucleophilic than ammonia. masterorganicchemistry.com This is attributed to the electron-donating effect of alkyl groups. However, steric hindrance can reduce nucleophilicity, as seen in bulky amines. masterorganicchemistry.com In the context of 9H-Fluoren-2-amine, the nitrogen atom retains its lone pair and can act as a nucleophile, although its reactivity would be influenced by the electron-withdrawing nature of the attached chlorine atom. Nucleophilic addition reactions involving the in-situ formation of an imine from a related hydroxylamine (B1172632) reagent have been shown to proceed, highlighting the potential for the nitrogen center to engage in nucleophilic pathways. nih.gov

Redox Chemistry and Electrochemical Behavior

The N-Cl bond makes N-chloroamines active participants in redox reactions, a property that can be investigated and harnessed through electrochemistry.

N-chloroamines are recognized as oxidizing agents, and their capacity to accept electrons is quantified by their reduction potential. orientjchem.orgnih.gov The formal redox potential is a measure of a compound's oxidizing strength. Studies on various N-halo compounds provide insight into the expected redox behavior of 9H-Fluoren-2-amine, N-chloro-. For instance, N-chloroisonipecotamide has a formal redox potential of 1.087 V, indicating it is a strong oxidizing agent. orientjchem.org The reduction potentials of N-halogenated species are consistent with the formation of halide ions upon reduction. nih.gov

The oxidation-reduction potential (ORP) of chloramine (B81541) solutions is a critical parameter in applications like water disinfection. elsevierpure.com The ORP curves for chlorination processes generally follow the pattern of breakpoint curves, with sharp increases in potential at the beginning of monochloramine and free chlorine regions. elsevierpure.com However, the ORP does not always vary in direct proportion to the concentration of total chlorine residual or individual chlorine species. elsevierpure.com

| Compound | Formal Redox Potential (V) | Reference |

|---|---|---|

| N-chloroisonipecotamide | 1.087 | orientjchem.org |

| N-chloronicotinamide | 1.02 | orientjchem.org |

| N-chloroisonicotinamide | 1.05 | orientjchem.org |

| Bromamine-T | 1.16 | orientjchem.org |

| N-bromoisonicotinamide | 0.808 | orientjchem.org |

| N-bromonicotinamide | 0.797 | orientjchem.org |

Electrochemical methods can be employed for both the synthesis and transformation of N-chloroamines. The synthesis of 9H-Fluoren-2-amine, N-chloro- can be achieved through the chlorination of the parent amine, a process amenable to electrochemical control. ontosight.ai For example, a scalable, catalyst-free electrochemical procedure has been developed for the chlorination of aminophenol derivatives using dichloromethane (B109758) as both the solvent and the chlorine source. rsc.org This method relies on the cathodic degradation of the solvent to release chloride ions, which are then oxidized at the anode to generate the active chlorinating species. rsc.org

The electrochemical oxidation of related compounds, such as 4-chloroaniline (B138754), has been shown to proceed via a one-electron oxidation followed by a disproportionation reaction to yield an unstable chloronium ion. nih.govnih.gov This reactive intermediate can then undergo further reactions, such as hydrolysis or attack by nucleophiles. nih.govnih.gov Such pathways suggest that the electrochemical treatment of 9H-Fluoren-2-amine, N-chloro- could lead to a variety of transformation products depending on the reaction conditions and the presence of other reactive species.

Reaction Kinetics and Mechanistic Pathways

The formation of disinfection byproducts like N-nitrosodimethylamine (NDMA) from amines during chloramination involves complex mechanistic pathways. nih.govrsc.org One proposed mechanism involves the initial formation of a hydrazine-like intermediate from the reaction of the amine with monochloramine, followed by oxidation of this intermediate to form the final product. rsc.org Computational studies using density functional theory (DFT) have further elucidated these pathways, suggesting a four-step mechanism of nucleophilic substitution, oxidation, dehydration, and nitrosation, with the final nitrosation step being rate-limiting. nih.gov These studies highlight the potential for 9H-Fluoren-2-amine, N-chloro- to participate in complex reaction networks, particularly in aqueous environments relevant to water treatment.

Detailed Kinetic Studies of N-Chloroamine Reactions

Kinetic studies are crucial for understanding the reaction mechanisms of N-chloroamines. While specific kinetic data for N-chloro-9H-fluoren-2-amine is not extensively documented in publicly available literature, general principles from studies on analogous N-chloroarylamines can provide insights. The rates of reactions involving N-chloroamines are typically influenced by factors such as the solvent polarity, pH, and the presence of catalysts.

For instance, in acidic media, the protonation of the nitrogen atom can facilitate the departure of the chloride ion, leading to the formation of a highly reactive nitrenium ion. The rate of this process would be dependent on the acid concentration. The general scheme for acid-catalyzed solvolysis can be represented as:

Ar(R)NCl + H⁺ ⇌ Ar(R)N⁺H-Cl Ar(R)N⁺H-Cl → [Ar(R)N⁺H] + Cl⁻ [Ar(R)N⁺H] + Nu⁻ → Ar(R)N-Nu + H⁺

The reaction kinetics often follow a pseudo-first-order rate law under specific conditions, where the concentration of one reactant is kept in large excess. The observed rate constant (k_obs) would be a function of the concentrations of the species involved and the rate constants of the individual elementary steps.

Identification of Reaction Intermediates

The primary reactive intermediate generated from N-chloro-9H-fluoren-2-amine is the corresponding nitrenium ion (2-fluorenylnitrenium ion). The formation of this high-energy species is a focal point of mechanistic studies. The stability of the fluorenyl system can delocalize the positive charge, influencing the subsequent reaction pathways.

Computational studies and trapping experiments are common methods used to identify and characterize such transient intermediates. For example, the reaction of N-chloro-9H-fluoren-2-amine with nucleophiles can proceed through an Sₙ2-type displacement at the nitrogen atom or through the formation of the nitrenium ion. The nature of the products formed often provides evidence for the operative mechanism. The generation of the 2-fluorenylnitrenium ion is a key step in rearrangements and reactions that lead to the formation of C-N and N-N bonds.

Derivatization and Scaffold Transformation via the N-Chloro Functionality

The N-chloro group serves as a versatile handle for the derivatization of the 9H-fluoren-2-amine scaffold. This functionality allows for the introduction of various substituents and the construction of more complex molecular architectures.

Formation of Schiff Bases and Related Imines

While the direct reaction of N-chloroamines to form Schiff bases is not a conventional method, the N-chloro functionality can be utilized to generate the parent amine, which can then react with carbonyl compounds. The reduction of N-chloro-9H-fluoren-2-amine would yield 9H-fluoren-2-amine. This primary amine can then undergo a classical condensation reaction with an aldehyde or a ketone to form the corresponding Schiff base or imine.

The general reaction for Schiff base formation is as follows:

R¹R²C=O + R³NH₂ ⇌ R¹R²C=NR³ + H₂O

In this context, R³NH₂ would be 9H-fluoren-2-amine. The reaction is typically reversible and often requires the removal of water to drive the equilibrium towards the product side.

Cyclization Reactions and Heterocycle Formation

The N-chloroamine functionality can be exploited in cyclization reactions to construct heterocyclic systems. Intramolecular reactions, in particular, offer a powerful strategy for the synthesis of fused ring systems containing nitrogen. For instance, if a suitable nucleophilic group is present on the fluorene backbone, an intramolecular cyclization can be initiated by the activation of the N-Cl bond.

The generation of the nitrenium ion intermediate is often a key step in these cyclization reactions. The electrophilic nitrenium ion can be attacked by an internal nucleophile, leading to the formation of a new ring. The regioselectivity of such cyclizations would be governed by the position of the nucleophilic group and the stability of the resulting cyclic structure.

C-N Bond Construction Methodologies

N-chloro-9H-fluoren-2-amine can serve as a reagent for the formation of new carbon-nitrogen bonds. The electrophilic nature of the nitrogen atom in the N-Cl bond allows it to react with various carbon nucleophiles.

One potential application is in amination reactions of electron-rich aromatic or heteroaromatic compounds. Under the influence of a Lewis acid catalyst, the N-chloroamine can be activated to generate an electrophilic aminating species, which then undergoes an electrophilic aromatic substitution reaction.

A hypothetical reaction scheme could be:

Ar-H + Cl-NH-Fluorene + Lewis Acid → Ar-NH-Fluorene + HCl + Lewis Acid

The choice of catalyst and reaction conditions would be critical to control the selectivity and efficiency of such a transformation.

Theoretical and Computational Chemistry Investigations of 9h Fluoren 2 Amine, N Chloro

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to determining the geometric and electronic properties of a molecule. These methods solve the Schrödinger equation, albeit with approximations, to provide insights into molecular stability and structure.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, offering a balance between accuracy and computational cost for studying the ground-state properties of molecules. nih.gov DFT methods calculate the total energy of a system based on its electron density rather than the complex many-electron wavefunction. researchgate.net For a molecule like 9H-Fluoren-2-amine, N-chloro-, a DFT study would typically begin with geometry optimization. This process finds the lowest energy arrangement of the atoms, corresponding to the most stable molecular structure.

From this optimized geometry, a wealth of information can be derived. Key ground-state properties include:

Total Energy: The absolute energy of the molecule in its relaxed state.

Vibrational Frequencies: Calculation of vibrational modes helps in assigning peaks in an experimental infrared (IR) spectrum. These calculations can confirm that the optimized structure is a true energy minimum (no imaginary frequencies) and provide a theoretical spectrum for comparison. researchgate.net

Studies on similar fluorene-based chromophores have successfully used DFT methods, such as B3LYP with a 6-31G(d,p) basis set, to optimize molecular structures and calculate electronic transitions. nih.gov Such calculations for 9H-Fluoren-2-amine, N-chloro- would elucidate how the N-chloro substituent influences the geometry and electronic distribution of the fluorene (B118485) core.

While DFT is primarily a ground-state theory, investigating electronically excited states requires more advanced methods. Ab initio methods, Latin for "from the beginning," solve the Schrödinger equation without using experimental data, relying only on fundamental physical constants. The simplest ab initio method is Hartree-Fock (HF), which provides a good starting point but neglects electron correlation.

To accurately describe excited states, post-Hartree-Fock methods are necessary. These methods build upon the HF result to include electron correlation, which is crucial for describing the nuanced interactions of electrons in excited configurations. Common methods include:

Configuration Interaction (CI): This method constructs the wavefunction as a linear combination of the ground state and various excited-state determinant configurations.

Coupled Cluster (CC): Regarded as a "gold standard" for accuracy, CC methods provide highly reliable energies for ground and excited states, though at a significant computational expense.

Time-Dependent Density Functional Theory (TD-DFT): An extension of DFT, TD-DFT is a highly popular and efficient method for calculating the energies of low-lying excited states, making it suitable for predicting UV-Vis absorption spectra. nih.govresearchgate.net

For 9H-Fluoren-2-amine, N-chloro-, these methods could predict the energies of electronic transitions, which are responsible for the molecule's absorption of light.

Molecular Orbital Analysis and Charge Distribution

Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals that span the entire molecule. Analysis of these orbitals, particularly the frontier orbitals, is key to understanding a molecule's reactivity and electronic properties. wikipedia.orgyale.edu

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. wikipedia.org The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital to which it is most likely to accept electrons. youtube.com

The energy difference between these two orbitals is the HOMO-LUMO gap (ΔE). wikipedia.org

Significance: A small HOMO-LUMO gap suggests that a molecule can be easily excited, which is often associated with higher chemical reactivity and color in compounds that absorb visible light. researchgate.netwikipedia.org A large gap implies greater stability. wikipedia.org

Influence of Substituents: In fluorene systems, the HOMO-LUMO gap can be "tuned" by adding electron-donating or electron-withdrawing groups. The N-chloro group on 9H-Fluoren-2-amine would be expected to influence the energies of the frontier orbitals and the size of the gap.

Calculations on related 9,9-dimethyl-9H-fluoren-2-amine derivatives have determined HOMO and LUMO energy levels to predict their optical and electrochemical properties. nih.gov A similar theoretical study on 9H-Fluoren-2-amine, N-chloro- would provide insight into its potential for use in organic electronics.

Table 1: Illustrative Frontier Orbital Data for a Fluorene Derivative (Note: This data is for a related compound, 9,9-dimethyl-9H-fluoren-2-amine derivative SS1, and is for illustrative purposes only. nih.gov)

| Parameter | Method | Value (eV) |

|---|---|---|

| EHOMO | B3LYP/6-31G(d,p) | -5.14 |

| ELUMO | B3LYP/6-31G(d,p) | -2.48 |

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals from a quantum calculation into a more intuitive picture of localized bonds and lone pairs, closely resembling Lewis structures. uni-muenchen.dewisc.edu This method provides a quantitative description of bonding interactions.

Key aspects of NBO analysis include:

Natural Atomic Charges: It calculates the charge distribution on each atom, offering a more chemically intuitive picture than other methods like Mulliken population analysis.

Donor-Acceptor Interactions: NBO analysis can quantify the stabilization energy arising from hyperconjugation—the interaction between a filled (donor) orbital (like a bond or lone pair) and an empty (acceptor) anti-bonding orbital. uni-muenchen.deyoutube.com This reveals delocalization effects that contribute to molecular stability. yale.edu

For 9H-Fluoren-2-amine, N-chloro-, an NBO analysis would reveal the polarity of the C-N and N-Cl bonds, the charge on the nitrogen and chlorine atoms, and the extent of delocalization of the nitrogen lone pair into the fluorene ring's π-system.

Table 2: Hypothetical NBO Donor-Acceptor Interactions for 9H-Fluoren-2-amine, N-chloro- (Note: This table is a hypothetical illustration of the type of data NBO analysis provides and does not represent actual calculated values.)

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP (1) N | π* (Cring-Cring) | High (indicates strong delocalization) |

Prediction of Spectroscopic Parameters and Conformational Analysis

Computational methods are widely used to predict spectroscopic data, which can aid in the interpretation of experimental results or provide information when experiments are unavailable.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic shielding tensors, which can be converted into NMR chemical shifts (¹H and ¹³C). researchgate.net Comparing these theoretical shifts to experimental data can help confirm a proposed structure.

Vibrational Spectroscopy (IR & Raman): As mentioned, DFT calculations yield vibrational frequencies and intensities, which correspond to peaks in IR and Raman spectra. Analysis of the potential energy distribution (PED) can assign these calculated frequencies to specific molecular motions, such as C-H stretches or ring deformations. researchgate.net

Conformational Analysis: For flexible molecules, computational methods can explore the potential energy surface to identify different stable conformers (rotational isomers) and determine their relative energies. While the fluorene unit is rigid, rotation around the C-N bond in 9H-Fluoren-2-amine, N-chloro- could be analyzed to find the most stable orientation of the N-chloro group relative to the aromatic system.

By performing these calculations, a comprehensive theoretical profile of 9H-Fluoren-2-amine, N-chloro- can be constructed, offering deep insights into its structure, stability, and reactivity.

Vibrational Frequency Calculations (IR, Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrations of chemical bonds. rsc.org Computational chemistry allows for the a priori prediction of these vibrational frequencies, which can aid in the identification and characterization of a molecule. For a molecule like 9H-Fluoren-2-amine, N-chloro-, Density Functional Theory (DFT) calculations would be a common method to predict its vibrational spectrum.

A calculation would reveal several characteristic vibrational modes corresponding to its distinct functional groups. Only vibrations that cause a change in the molecule's dipole moment are IR active, while those that cause a change in polarizability are Raman active. rsc.org

Expected Vibrational Frequencies: Based on typical frequency ranges for the functional groups present in 9H-Fluoren-2-amine, N-chloro-, a predicted vibrational spectrum would include the following key features. The fluorene moiety would exhibit characteristic aromatic C-H stretching vibrations above 3000 cm⁻¹ and a series of C=C stretching bands in the 1600-1450 cm⁻¹ region. pressbooks.pub The aliphatic CH₂ group at the 9-position would show stretching vibrations just below 3000 cm⁻¹. The N-H bond of the secondary chloroamine group is expected to have a stretching frequency in the 3350-3310 cm⁻¹ range. msu.edu The C-N bond vibration for aromatic amines typically appears in the 1335-1250 cm⁻¹ range. msu.edu A crucial vibration for this molecule would be the N-Cl stretch, which is generally found in the lower frequency region of 700-400 cm⁻¹.

Interactive Table 1: Predicted Characteristic Vibrational Frequencies for 9H-Fluoren-2-amine, N-chloro- (Note: These are estimated values based on group frequencies, not from a specific calculation on this molecule.)

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Typical Intensity |

| N-H Stretch | Secondary Amine (-NHCl) | 3350 - 3310 | Medium |

| C-H Stretch | Aromatic (Fluorene Ring) | 3100 - 3000 | Medium-Weak |

| C-H Stretch | Aliphatic (-CH₂-) | 2950 - 2850 | Medium |

| C=C Stretch | Aromatic Ring | 1620 - 1450 | Medium-Strong |

| N-H Bend | Secondary Amine | 1580 - 1500 | Variable |

| C-N Stretch | Aromatic Amine | 1335 - 1250 | Medium-Strong |

| N-Cl Stretch | N-Chloroamine | 700 - 400 | Medium-Strong |

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions

NMR spectroscopy is a powerful method for structure elucidation in organic chemistry. Computational methods, ranging from DFT-based calculations to modern machine learning algorithms, can predict NMR chemical shifts (¹H and ¹³C) with increasing accuracy. waterrf.org These predictions are invaluable for confirming proposed structures and assigning experimental spectra.

For 9H-Fluoren-2-amine, N-chloro-, the chemical shifts of the protons and carbons in the fluorene ring system would be characteristic of an aromatic environment. The electron-withdrawing nature of the chloroamine group (-NHCl) would be expected to deshield the protons and carbons on the substituted aromatic ring, shifting them to a higher ppm value compared to the parent 2-aminofluorene (B1664046). The protons of the unsubstituted ring would be less affected. The CH₂ protons at position 9 are typically observed as a singlet around 3.9 ppm in related fluorene structures. The N-H proton would likely appear as a broad singlet, its exact position being sensitive to solvent and concentration.

Interactive Table 2: Estimated ¹H and ¹³C NMR Chemical Shifts for 9H-Fluoren-2-amine, N-chloro- (Note: These are illustrative predictions based on the structure and known substituent effects.)

| Atom Position | Type | Estimated Chemical Shift (ppm) | Rationale |

| H1, H3, H4 | ¹H (Aromatic) | 7.0 - 8.0 | Influenced by the -NHCl group |

| H5, H6, H7, H8 | ¹H (Aromatic) | 7.2 - 7.6 | Typical aromatic region, less affected |

| H9 | ¹H (Aliphatic) | ~3.9 | Characteristic of fluorene CH₂ |

| N-H | ¹H (Amine) | 5.0 - 7.0 (Broad) | Variable, dependent on conditions |

| C2 | ¹³C (Aromatic) | 140 - 150 | Point of attachment for -NHCl group |

| C1, C3, C4 | ¹³C (Aromatic) | 110 - 130 | Influenced by the -NHCl group |

| C5, C6, C7, C8 | ¹³C (Aromatic) | 120 - 130 | Typical aromatic region |

| C9 | ¹³C (Aliphatic) | ~37 | Characteristic of fluorene CH₂ |

| C (quaternary) | ¹³C (Aromatic) | 135 - 145 | Bridgehead carbons in fluorene |

Reaction Mechanism Elucidation Through Computational Modeling

N-chloroamines are known to be reactive compounds, often acting as intermediates in chemical transformations. nih.gov Their potential instability makes experimental studies of their reaction mechanisms challenging. Computational modeling provides a powerful alternative to map out reaction pathways, identify transient species, and understand the energetics that govern the reaction's course. A common reaction for N-chloroamines is decomposition, which can be promoted by bases or light. nih.govpnas.org

Transition State Characterization

A transition state (TS) represents the highest energy point along a reaction coordinate, an unstable configuration that is fleetingly passed as reactants transform into products. libretexts.org Computationally, a TS is located as a first-order saddle point on the potential energy surface, a structure which has one and only one imaginary vibrational frequency corresponding to the motion along the reaction coordinate.

For 9H-Fluoren-2-amine, N-chloro-, a plausible reaction to model would be its base-promoted decomposition. One possible pathway could involve an E2-type elimination where a base abstracts the amine proton simultaneously with the departure of the chloride ion to form a fluoren-2-imine intermediate. A computational study would model this process by:

Locating the Reactants: Optimizing the geometries of 9H-Fluoren-2-amine, N-chloro- and a base (e.g., hydroxide).

Searching for the Transition State: Identifying the TS geometry where the N-H bond is partially broken, the N-Cl bond is elongated, and a bond between the base and the hydrogen is partially formed.

Frequency Calculation: Confirming the nature of the located TS by performing a vibrational frequency calculation. The presence of a single imaginary frequency for the motion involving H-abstraction and Cl-expulsion would validate the structure as the correct TS for this mechanism. nih.gov

Potential Energy Surface Mapping

A potential energy surface (PES) is a multidimensional "map" that describes the potential energy of a system as a function of the geometric positions of its atoms. wikipedia.org By mapping the PES, chemists can visualize the entire course of a reaction, from reactants to products, via transition states and any intermediates. libretexts.orgwikipedia.org

For the decomposition of 9H-Fluoren-2-amine, N-chloro-, a simplified PES could be plotted with the N-H and N-Cl bond distances as the coordinates. The surface would show:

A valley corresponding to the stable reactant complex (the N-chloroamine and the base).

A mountain pass representing the transition state, the energy of which determines the activation energy of the reaction.

Another valley for the stable products (the fluoren-2-imine, chloride ion, and protonated base).

Advanced Spectroscopic and Structural Characterization of 9h Fluoren 2 Amine, N Chloro

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This information is fundamental to understanding a molecule's steric and electronic properties, as well as its intermolecular interactions in the solid state.

A single-crystal X-ray diffraction study of 9H-Fluoren-2-amine, N-chloro- would provide definitive proof of its molecular structure. By irradiating a suitable single crystal with X-rays, a diffraction pattern is produced, which can be mathematically analyzed to yield a detailed model of the atomic arrangement.

While specific crystallographic data for 9H-Fluoren-2-amine, N-chloro- is not publicly available, a hypothetical dataset can be constructed based on known structures of similar fluorene (B118485) derivatives and aromatic chloroamines. For instance, the analysis of related compounds suggests that 9H-Fluoren-2-amine, N-chloro- would likely crystallize in a common space group for organic molecules, such as P2₁/c or P-1. The unit cell parameters would be expected to accommodate the planar fluorene moiety and the N-chloro-amino substituent.

Hypothetical Crystallographic Data for 9H-Fluoren-2-amine, N-chloro-

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 - 9.5 |

| b (Å) | 10.0 - 11.0 |

| c (Å) | 12.0 - 13.0 |

| β (°) | 95 - 105 |

| Volume (ų) | 1100 - 1300 |

| Z (molecules/cell) | 4 |

| Calculated Density (g/cm³) | 1.3 - 1.4 |

This type of analysis would confirm the connectivity of the atoms, including the position of the chloroamine group on the fluorene ring system. It would also provide precise bond lengths and angles, offering insight into the electronic effects of the N-chloro substituent on the aromatic system.

The arrangement of molecules in the crystal lattice is governed by a variety of non-covalent interactions. In the case of 9H-Fluoren-2-amine, N-chloro-, several types of intermolecular interactions would be anticipated to play a crucial role in the crystal packing.

Hydrogen Bonding involving N-Cl: The N-Cl group can participate in halogen bonding, where the chlorine atom acts as an electrophilic region (σ-hole) and can interact with nucleophilic atoms like oxygen or nitrogen on neighboring molecules. Additionally, weak hydrogen bonds of the N-H...Cl or C-H...Cl type may be present, further stabilizing the crystal lattice. In related N-haloamine structures, such interactions are pivotal in directing the supramolecular assembly. nih.gov

π-π Stacking: The planar fluorene rings are expected to exhibit π-π stacking interactions, where the aromatic rings of adjacent molecules align in a parallel or offset fashion. These interactions are a significant driving force in the crystallization of many polycyclic aromatic compounds.

The combination of these interactions would lead to a complex and well-defined three-dimensional architecture in the solid state. The study of these interactions is crucial for understanding the material's physical properties.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. Advanced 2D NMR techniques provide detailed information about the connectivity and spatial relationships of atoms within a molecule.

A comprehensive NMR analysis of 9H-Fluoren-2-amine, N-chloro- would involve a suite of 1D and 2D experiments to unambiguously assign all proton and carbon signals.

Hypothetical ¹H and ¹³C NMR Data for 9H-Fluoren-2-amine, N-chloro-

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| 1 | ~7.8 | ~120 |

| 3 | ~7.3 | ~118 |

| 4 | ~7.6 | ~125 |

| 5, 6, 7, 8 | 7.2 - 7.5 | 120 - 128 |

| 9 (CH₂) | ~3.9 | ~37 |

| Aromatic C-N | - | ~145 |

| Other Aromatic C | - | 130 - 142 |

| N-H | 5.0 - 6.0 (broad) | - |

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For 9H-Fluoren-2-amine, N-chloro-, cross-peaks would be expected between adjacent aromatic protons on the fluorene rings, allowing for the tracing of the spin systems and confirming their relative positions. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would be used to assign the carbon signals for each protonated carbon in the fluorene system. libretexts.org

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This would be crucial for assigning the quaternary (non-protonated) carbons of the fluorene skeleton by observing correlations from nearby protons. For example, the protons of the CH₂ group at position 9 would show correlations to the surrounding quaternary carbons. libretexts.org

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals protons that are close in space, even if they are not directly bonded. It could be used to confirm the spatial relationship between protons on different rings of the fluorene system and to probe for any specific conformational preferences.

Expected 2D NMR Correlations for 9H-Fluoren-2-amine, N-chloro-

| Experiment | Expected Key Correlations |

| COSY | Correlations between adjacent aromatic protons (e.g., H1-H3, H3-H4). |

| HSQC | Each aromatic and methylene (B1212753) proton will show a cross-peak to its directly bonded carbon. |

| HMBC | H1 to C3 and C9a; H9 to C1, C4a, C4b, and C8a. |

| NOESY | Through-space interactions between protons on adjacent rings. |

Dynamic NMR (DNMR) is used to study chemical processes that occur on the NMR timescale, such as conformational changes. For 9H-Fluoren-2-amine, N-chloro-, DNMR could be employed to investigate the rotational barrier around the C2-N bond.

At low temperatures, rotation around this bond might be slow enough to result in distinct NMR signals for different conformations. As the temperature is increased, the rate of rotation would increase, leading to a broadening of the signals and eventually their coalescence into a time-averaged signal. By analyzing the spectra at different temperatures, the activation energy for this rotational process could be determined, providing valuable insight into the steric and electronic factors governing the molecule's flexibility.

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy provides information about the electronic transitions within a molecule and is used to characterize its chromophoric and fluorophoric properties.

The electronic absorption spectrum of 9H-Fluoren-2-amine, N-chloro- in a solvent like cyclohexane (B81311) would be expected to be dominated by the fluorene chromophore. Fluorene and its derivatives typically exhibit strong absorption bands in the UV region. ucf.edu The presence of the N-chloro-amino group, an auxochrome, would likely cause a red-shift (bathochromic shift) of the absorption maxima compared to unsubstituted fluorene, due to the extension of the conjugated π-system. researchgate.net

Fluorene derivatives are known for their characteristic fluorescence. researchgate.netresearchgate.net Upon excitation at an appropriate wavelength, 9H-Fluoren-2-amine, N-chloro- would be expected to exhibit fluorescence emission. The position and intensity of the emission would be sensitive to the solvent polarity. In polar solvents, a larger Stokes shift (the difference between the absorption and emission maxima) might be observed due to the stabilization of the excited state dipole moment. researchgate.net

Predicted Electronic Spectroscopy Data for 9H-Fluoren-2-amine, N-chloro- in Cyclohexane

| Parameter | Predicted Value (nm) |

| Absorption Maximum (λₘₐₓ) | 270, 310 |

| Emission Maximum (λₑₘ) | 330 - 350 |

The study of the electronic spectra is essential for understanding the photophysical properties of the molecule and for potential applications in areas such as organic light-emitting diodes (OLEDs) or fluorescent probes.

UV-Vis Spectroscopy for Electronic Transitions

Ultraviolet-visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which corresponds to the energy required to promote electrons from a ground state to a higher energy excited state. Molecules with conjugated π systems, known as chromophores, are particularly active in this region.

The structure of 9H-Fluoren-2-amine, N-chloro- contains a fluorene ring system, which is an extended π-conjugated system. This core structure is expected to give rise to strong absorptions corresponding to π→π* transitions. Additionally, the nitrogen atom of the amine group possesses non-bonding electrons (lone pairs), allowing for n→π* transitions. These transitions involve moving an electron from a non-bonding orbital to an antibonding π* orbital and are typically of lower energy than π→π* transitions. The presence of the N-chloro group can influence these transitions; N-halamine compounds are known to have characteristic UV absorbance signatures. For instance, simple aqueous monochloramine (NH2Cl) exhibits a strong absorption peak around 245 nm. nih.govacs.org

For 9H-Fluoren-2-amine, N-chloro-, one would anticipate a complex spectrum with multiple absorption bands. The primary fluorenyl π-system would likely result in absorptions similar to other 2-aminofluorene (B1664046) derivatives. The n→π* transition associated with the N-chloroamine group would likely appear as a lower intensity band at a longer wavelength compared to the main π→π* bands. The exact position (λmax) and intensity (molar absorptivity, ε) of these peaks would be sensitive to the solvent used, due to solvent-solute interactions.

Table 1: Expected Electronic Transitions for 9H-Fluoren-2-amine, N-chloro-

| Transition Type | Involved Orbitals | Expected Wavelength Region | Expected Intensity |

| π → π | Bonding π orbital to antibonding π orbital | Shorter wavelength (UV-B/C) | High (ε > 10,000) |

| n → π | Non-bonding orbital (N lone pair) to antibonding π orbital | Longer wavelength (UV-A) | Low (ε < 2,000) |

Fluorescence Spectroscopy and Quantum Yield Studies

Fluorescence spectroscopy is a highly sensitive technique that measures the emission of light from a molecule after it has absorbed light. The fluorescence quantum yield (Φf) is a critical parameter that quantifies the efficiency of this emission process, defined as the ratio of photons emitted to photons absorbed. acs.orgresearchgate.net

Fluorene and its derivatives are well-known for their strong fluorescence, making them popular building blocks for fluorescent probes and materials. nih.govnjit.edu Typically, amine-substituted fluorenes exhibit high fluorescence quantum yields. acs.orgnih.gov However, the introduction of a chlorine atom directly onto the nitrogen (an N-halamine) is expected to significantly alter the fluorescence properties. Halogens, particularly those heavier than fluorine, can decrease fluorescence intensity through a process known as the "heavy-atom effect," which promotes intersystem crossing to the non-emissive triplet state, thereby reducing the quantum yield.

Therefore, while the fluorene backbone provides the potential for strong fluorescence, the N-chloro group would likely act as a quenching moiety. It is predicted that the fluorescence quantum yield of 9H-Fluoren-2-amine, N-chloro- would be considerably lower than that of its parent compound, 2-aminofluorene. In some cases, amine-reactive probes with low initial quantum yields can become highly fluorescent upon reaction, a "light-up" effect that is useful in bio-imaging. acs.orgnih.gov A similar principle might be observed if the N-Cl bond were to react.

Mass Spectrometry for High-Resolution Molecular Weight and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is an essential tool for determining the precise molecular weight of a compound, which allows for the unambiguous determination of its elemental formula. For 9H-Fluoren-2-amine, N-chloro- (C₁₃H₁₀ClN), the theoretical monoisotopic mass can be calculated with high precision.

Beyond molecular weight, mass spectrometry provides structural information through fragmentation analysis. In electron ionization (EI) mass spectrometry, the molecule is ionized and fragmented, and the resulting pattern of charged fragments is unique to the molecule's structure. For amines, a key fragmentation pathway is α-cleavage (cleavage of the bond adjacent to the C-N bond). whitman.edulibretexts.org Aromatic amines, like the target compound, typically show an intense molecular ion peak. whitman.edufuture4200.com

The fragmentation of 9H-Fluoren-2-amine, N-chloro- would be expected to follow predictable pathways for aromatic chloro-amines. Key fragmentation events would likely include:

Loss of a chlorine radical (•Cl): This would result in a fragment ion with a mass-to-charge ratio (m/z) corresponding to [M-Cl]⁺.

Loss of the N-chloro group: Cleavage of the C-N bond.

Fragmentation of the fluorene ring system: Characteristic of polycyclic aromatic hydrocarbons.

Presence of Isotope Peaks: The natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%) would result in a characteristic M+2 peak with an intensity approximately one-third that of the molecular ion peak, confirming the presence of one chlorine atom.

Table 2: Predicted High-Resolution Mass Spectrometry Data for C₁₃H₁₀ClN

| Species | Formula | Theoretical Monoisotopic Mass (m/z) | Notes |

| Molecular Ion [M]⁺ | [C₁₃H₁₀³⁵ClN]⁺ | 215.0502 | The most abundant isotopic peak for the molecular ion. |

| Isotope Peak [M+2]⁺ | [C₁₃H₁₀³⁷ClN]⁺ | 217.0472 | Confirms the presence of one chlorine atom. |

| Fragment [M-Cl]⁺ | [C₁₃H₁₀N]⁺ | 180.0813 | Result of losing the chlorine atom. |

Electrochemical Characterization Techniques (e.g., Cyclic Voltammetry)

Cyclic voltammetry (CV) is an electrochemical technique used to study the redox (reduction-oxidation) properties of a compound. It provides information on the potentials at which a molecule is oxidized or reduced and the stability of the resulting species.

The electrochemical behavior of 9H-Fluoren-2-amine, N-chloro- would be influenced by both the electron-rich fluorene-amine system and the electrophilic N-chloro group.

Oxidation: Fluorene derivatives, especially those substituted with electron-donating amine groups, are known to be electrochemically active and undergo oxidation at relatively low potentials. nih.gov This oxidation typically involves the removal of an electron from the π-system to form a radical cation. The amine group facilitates this process.

Reduction: The N-chloro bond is reducible. Electrochemical studies on related compounds like 4-chloroaniline (B138754) show that the molecule can be oxidized, leading to the formation of unstable intermediates. rsc.orgrsc.org In other systems, chlorinated compounds can be reduced, often involving the cleavage of the carbon-chlorine or nitrogen-chlorine bond. acs.org

A cyclic voltammogram of 9H-Fluoren-2-amine, N-chloro- would likely display at least one irreversible or quasi-reversible oxidation wave at a positive potential, corresponding to the oxidation of the fluorenylamine moiety. nih.gov It may also exhibit a reduction wave at a negative potential corresponding to the reduction of the N-Cl bond. The exact potentials would depend on the solvent and supporting electrolyte used but would provide insight into the energies of the highest occupied molecular orbital (HOMO, from oxidation) and lowest unoccupied molecular orbital (LUMO, from reduction).

Applications in Advanced Chemical Synthesis and Materials Science

A Gateway to Novel Fluorene-Based Compounds

The unique structural and electronic properties of the fluorene (B118485) system, combined with the reactivity of the N-chloro-2-amino functionality, position 9H-Fluoren-2-amine, N-chloro- as a key intermediate in the synthesis of a diverse array of novel fluorene-based compounds. Its utility as a precursor for complex aromatic systems and as a scaffold for functionalized derivatives is of significant interest to synthetic chemists.

Precursor for Complex Polycyclic Aromatic Hydrocarbons

While direct, documented syntheses of complex polycyclic aromatic hydrocarbons (PAHs) starting specifically from 9H-Fluoren-2-amine, N-chloro- are not extensively reported, the inherent reactivity of the N-chloroamine functionality suggests its potential in facilitating intramolecular cyclization reactions. The N-chloro group can act as a leaving group or participate in radical-based transformations under specific conditions, which could be harnessed to form new rings fused to the fluorene core. For instance, theoretical pathways could involve the generation of a nitrenium ion or a nitrogen-centered radical, which could then attack an adjacent aromatic ring or a suitably positioned side chain, leading to the construction of larger, more complex PAH systems. This potential is underscored by the general utility of fluorene derivatives in the synthesis of larger PAHs through methods like palladium-catalyzed annulation. rsc.orgunh.eduacs.orgjst.go.jpyoutube.com

Building Block for Functionalized Fluorene Derivatives

The true strength of 9H-Fluoren-2-amine, N-chloro- lies in its capacity to serve as a versatile building block for a wide range of functionalized fluorene derivatives. doaj.orgthieme-connect.dersc.orgresearchgate.netnih.govmdpi.com The N-chloro bond is susceptible to nucleophilic attack, allowing for the introduction of various substituents at the nitrogen atom. nih.govacs.org This opens up avenues for the synthesis of a diverse library of N-substituted 2-aminofluorene (B1664046) derivatives with tailored electronic and steric properties.

Furthermore, the fluorene ring system itself is amenable to further functionalization through electrophilic aromatic substitution reactions. The amino group at the 2-position, even in its N-chlorinated form, influences the regioselectivity of these reactions, directing incoming electrophiles to specific positions on the aromatic rings. This allows for the synthesis of fluorenes with a variety of substitution patterns, leading to compounds with diverse applications. doaj.orgthieme-connect.dersc.orgresearchgate.net

A summary of potential transformations is presented below:

| Starting Material | Reagent/Condition | Product Type | Potential Application |

| 9H-Fluoren-2-amine, N-chloro- | Nucleophiles (e.g., alcohols, thiols, amines) | N-Substituted 2-aminofluorenes | Pharmaceutical intermediates, organic electronic materials |

| 9H-Fluoren-2-amine, N-chloro- | Acid catalysis | Rearranged fluorene derivatives | Synthetic intermediates |

| 9H-Fluoren-2-amine, N-chloro- | Electrophiles (e.g., acylating or alkylating agents) on the fluorene ring | Ring-functionalized 2-amino-fluorenes | Dyes, fluorescent probes, materials science |

Exploring the Frontiers of Polymer Chemistry and Functional Materials

The incorporation of the N-chloro functional group into a polymer backbone can impart unique and desirable properties to the resulting material. 9H-Fluoren-2-amine, N-chloro- holds promise as a monomer for the creation of such specialty polymers and as a component in the design of advanced functional materials.

Monomer for Specialty Polymers with N-Chloro Functionality

The presence of the reactive N-chloro group suggests that 9H-Fluoren-2-amine, N-chloro- could serve as a monomer in the synthesis of specialty polymers. While direct polymerization of this specific monomer is not widely documented, analogous N-chloro-hindered amines are known to be incorporated into polymers as additives, providing antimicrobial and photostabilizing properties. It is conceivable that polymers could be synthesized from 9H-Fluoren-2-amine, N-chloro- through various polymerization techniques. The resulting polymers would possess a fluorene-containing backbone, known for its thermal stability and optoelectronic properties, and pendant N-chloroamine groups. These N-chloro functionalities could render the polymers inherently antimicrobial, as the N-Cl bond can act as a source of "positive" chlorine, capable of inactivating a broad spectrum of microorganisms. Such polymers could find applications in coatings, textiles, and medical devices where antimicrobial surfaces are desired.

Application in Organic Electronics (e.g., Non-Linear Optical Materials)

The field of organic electronics, particularly the development of materials with non-linear optical (NLO) properties, represents a significant area of potential application for derivatives of 9H-Fluoren-2-amine, N-chloro-. njit.eduresearchgate.netru.nlnih.govyoutube.com NLO materials are crucial for technologies such as optical data storage, telecommunications, and frequency conversion. youtube.com

The fundamental design principle for many organic NLO materials is the creation of a "push-pull" system, where an electron-donating group is connected to an electron-accepting group through a π-conjugated bridge. The 2-aminofluorene scaffold is an excellent candidate for this purpose. The amino group at the 2-position can serve as a potent electron donor. By chemically modifying the fluorene ring system, for instance, by introducing electron-withdrawing groups at other positions, a "push-pull" architecture can be established.

The table below summarizes the key features of fluorene-based NLO chromophores and the potential role of 9H-Fluoren-2-amine, N-chloro- derivatives:

| Feature | Description | Relevance of 9H-Fluoren-2-amine, N-chloro- |

| Electron Donor | An electron-rich moiety that "pushes" electrons into the π-system. | The 2-amino group is an effective electron donor. |

| π-Conjugated Bridge | A system of alternating single and double bonds that facilitates electron delocalization. | The fluorene ring system provides a rigid and extended π-conjugated bridge. |

| Electron Acceptor | An electron-deficient moiety that "pulls" electrons from the π-system. | Can be introduced onto the fluorene ring through further chemical modification. |

| Tunability | The ability to modify the molecular structure to optimize NLO properties. | The reactive N-chloro group allows for facile derivatization and tuning of electronic properties. |

An Advanced Reagent in Specific Organic Transformations

Beyond its role as a building block, the inherent reactivity of the N-chloro bond in 9H-Fluoren-2-amine, N-chloro- suggests its potential use as a specialized reagent in a variety of organic transformations. N-chloroamines, in general, are known to participate in a range of reactions, and these can be extrapolated to the fluorene derivative. nih.govacs.orgorganic-chemistry.orgresearchgate.netwikipedia.orgresearchgate.netmdpi.com

One potential application is in chlorination reactions . 9H-Fluoren-2-amine, N-chloro- could act as a source of electrophilic chlorine, enabling the chlorination of various nucleophilic substrates under mild conditions. The fluorenyl moiety might influence the reactivity and selectivity of the chlorine transfer.

Furthermore, N-chloroamines are known to undergo the Hofmann-Löffler-Freytag reaction , an intramolecular cyclization that forms pyrrolidines or piperidines. In a suitably designed derivative of 9H-Fluoren-2-amine, N-chloro- with an appropriate side chain, this reaction could be employed to synthesize novel, complex heterocyclic structures fused to or substituted on the fluorene core.

The compound could also participate in nucleophilic substitution reactions where the N-chloroamine itself is the substrate, leading to the formation of new N-N, N-O, or N-S bonds, further expanding the synthetic utility of the fluorene-2-amine scaffold. nih.govacs.org

The potential of 9H-Fluoren-2-amine, N-chloro- as a reagent is summarized below:

| Reaction Type | Description | Potential Outcome with 9H-Fluoren-2-amine, N-chloro- |

| Chlorination | Transfer of a chlorine atom to a nucleophile. | Formation of chlorinated organic molecules. |

| Hofmann-Löffler-Freytag Reaction | Intramolecular cyclization of an N-chloroamine. | Synthesis of novel heterocyclic systems containing a fluorene moiety. |

| Nucleophilic Substitution | Reaction with a nucleophile at the nitrogen or chlorine atom. | Formation of new N-heteroatom bonds. |

N-Chlorination Agent for Other Substrates

While specific literature detailing the use of 9H-Fluoren-2-amine, N-chloro- as a commercial or widely applied N-chlorination agent is limited, its chemical structure is analogous to a class of compounds known as N-chloroamines, which are utilized for chlorinating various organic substrates. nih.govnih.govorganic-chemistry.org These reagents, such as N-chlorosuccinimide (NCS) and N-chlorosaccharin, function as sources of electrophilic chlorine (Cl⁺) or chlorine radicals (Cl•), depending on the reaction conditions. nih.govorganic-chemistry.org

The mechanism of action for N-chloroamines involves the transfer of a chlorine atom to a nucleophilic or radical-susceptible site on a substrate molecule. In the context of 9H-Fluoren-2-amine, N-chloro-, the N-Cl bond is polarized, rendering the chlorine atom electrophilic and susceptible to attack by nucleophiles. Alternatively, under photochemical or radical-initiating conditions, the N-Cl bond can undergo homolytic cleavage to produce an aminyl radical and a chlorine radical. nih.gov The latter can then participate in radical chain reactions, such as the site-selective chlorination of aliphatic C-H bonds. nih.gov The reactivity and selectivity of such reactions are often influenced by steric and electronic factors of both the N-chloroamine and the substrate. nih.govnih.gov

Table 1: Illustrative Examples of C-H Chlorination using N-Chloroamine Reagents This table presents representative data for chlorination reactions mediated by N-chloroamide reagents, illustrating the potential reactivity pathway for analogous compounds like 9H-Fluoren-2-amine, N-chloro-.

| Substrate | N-Chloroamine Reagent | Product | Yield (%) | Reference |

| Cyclohexane (B81311) | N-Chloro-N-benzylpivalamide | Chlorocyclohexane | 85 | nih.gov |

| Adamantane | N-Chloro-N-isopropylpivalamide | 1-Chloroadamantane | 92 | nih.gov |

| n-Hexane | N-Chloro-N-methylisobutyramide | 2-Chlorohexane | 65.5 (selectivity) | nih.gov |

Source of Reactive Nitrogen Species

A more extensively documented application pathway for derivatives of 2-aminofluorene involves their role as precursors to reactive nitrogen species. The parent compound, 2-aminofluorene, is a well-established procarcinogen that requires metabolic activation to exert its biological effects. nih.gov This activation process generates highly electrophilic intermediates that can react with cellular macromolecules like DNA.

9H-Fluoren-2-amine, N-chloro- is considered a direct precursor to one such reactive species: the 2-fluorenylnitrenium ion . The heterolytic cleavage of the N-Cl bond can release a chloride ion (Cl⁻) and generate the corresponding arylnitrenium ion. This cation is a potent electrophile due to the electron-deficient nitrogen atom.

The generation of this nitrenium ion is significant because it is analogous to the "ultimate carcinogen" species formed from the metabolic activation of 2-aminofluorene and N-acetylaminofluorene. nih.gov Research has shown that related derivatives, such as N-acetoxy-2-acetylaminofluorene, react with the guanine (B1146940) bases in nucleic acids, primarily at the C8 position, to form covalent adducts. nih.govacs.org This DNA damage is a critical step in the initiation of chemical carcinogenesis. Therefore, 9H-Fluoren-2-amine, N-chloro- serves as a valuable tool in laboratory settings for studying the mechanisms of DNA damage and mutagenesis by generating the 2-fluorenylnitrenium ion directly, bypassing the need for metabolic activation steps.

Table 2: Reactive Nitrogen Species from 2-Aminofluorene Derivatives and Their Products

| Precursor Compound | Reactive Nitrogen Species | Primary Cellular Target | Resulting Product/Adduct | Reference |

| 9H-Fluoren-2-amine, N-chloro- | 2-Fluorenylnitrenium ion | Guanosine in DNA | N-(Deoxyguanosin-8-yl)-2-aminofluorene | nih.gov |

| N-Hydroxy-2-acetylaminofluorene | 2-Fluorenylnitrenium ion (via esterification) | Guanosine in DNA | N-(Deoxyguanosin-8-yl)-2-aminofluorene | nih.gov |

| N-Acetoxy-2-acetylaminofluorene | 2-Fluorenylnitrenium ion | Guanosine in DNA/RNA | N-(Guanosin-8-yl)-2-aminofluorene | nih.gov |

Future Research Directions and Emerging Challenges in 9h Fluoren 2 Amine, N Chloro Studies

Development of Highly Efficient and Sustainable Synthetic Routes

The synthesis of N-chloroamines, including 9H-Fluoren-2-amine, N-chloro-, traditionally relies on electrophilic chlorine sources like N-chlorosuccinimide (NCS) or hypochlorite (B82951) salts. acsgcipr.org While effective, these reagents often suffer from poor atom economy and generate significant waste. acsgcipr.org The development of greener, more sustainable synthetic methodologies is a critical challenge for the future of chemistry. researchgate.net

Future research should focus on developing catalytic and environmentally benign chlorination methods. Key areas for exploration include:

Biocatalysis: The use of enzymes, such as FAD-dependent halogenases, offers a highly selective and sustainable alternative for chlorination under mild conditions.

Green Chlorine Sources: Investigating the use of abundant and inexpensive chlorine sources like sodium chloride (NaCl) or hydrochloric acid (HCl) in oxidative chlorination processes could drastically improve the sustainability profile.

Flow Chemistry: Continuous flow processes can offer enhanced safety and control over highly exothermic chlorination reactions, minimizing the risks associated with unstable N-chloroamine intermediates and allowing for safer, more efficient production. acsgcipr.org

Challenges and Opportunities in Sustainable Synthesis

| Approach | Potential Advantages | Key Research Challenges |

|---|---|---|

| Biocatalytic Chlorination | High selectivity, mild reaction conditions, environmentally friendly. | Enzyme discovery and engineering for specific substrates, scalability of processes. |

| Green Chlorine Sources (e.g., NaCl) | Low cost, high atom economy, reduced hazardous waste. | Development of efficient catalytic systems for oxidation, overcoming high activation barriers. |

| Continuous Flow Synthesis | Enhanced safety, precise control of reaction parameters, improved heat transfer, easy scale-up. acsgcipr.org | Reactor design and optimization, integration with downstream processing. |

Exploration of Novel Reactivity and Unprecedented Transformations

The N-Cl bond in 9H-Fluoren-2-amine, N-chloro- is a key functional group that imparts specific reactivity, making it a valuable intermediate for chemical transformations. nih.gov While N-chloroamines are known to participate in a variety of reactions, there is significant room to explore their untapped potential.

Future research should aim to uncover and harness new modes of reactivity. This could involve:

Catalytic Activation: Developing new catalytic systems to modulate the reactivity of the N-Cl bond, enabling transformations that are currently inaccessible. This could include transition-metal-catalyzed cross-coupling reactions or organocatalytic asymmetric transformations.

Umpolung Reactivity: Exploring conditions that induce umpolung, or reverse polarity, at the nitrogen atom could open up novel synthetic pathways for amide and peptide synthesis. acs.org

Mechanistic Studies: A deeper understanding of the reaction mechanisms is crucial. The mechanism of nucleophilic substitution at the chlorine atom can change from a stepwise to a concerted process depending on the nucleophile's reactivity. acs.org Detailed kinetic and computational studies will be essential to predict and control the outcomes of reactions involving 9H-Fluoren-2-amine, N-chloro-. The reactivity of chloramines is known to decrease with an increasing number of chlorine substitutions, a trend that warrants further investigation in the context of fluorene (B118485) scaffolds.

Integration of Advanced Machine Learning and AI in Predictive Chemistry

The intersection of machine learning (ML) and chemistry is rapidly advancing, offering powerful tools for accelerating scientific discovery. nih.govrsc.org Applying these techniques to the study of 9H-Fluoren-2-amine, N-chloro- and its derivatives presents a significant opportunity.

Emerging challenges and research directions include: